molecular formula C14H19NO B13528439 2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine

2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine

Katalognummer: B13528439
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: FPEDEWMUFXNRGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)spiro[33]heptan-2-amine typically involves the formation of the spiro[3One common method involves the reaction of a suitable cyclopropane derivative with a phenylamine derivative under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine involves its interaction with specific molecular targets and pathways. The spiro[3.3]heptane core provides a unique scaffold that can interact with various biological targets, potentially leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C14H19NO

Molekulargewicht

217.31 g/mol

IUPAC-Name

2-(4-methoxyphenyl)spiro[3.3]heptan-2-amine

InChI

InChI=1S/C14H19NO/c1-16-12-5-3-11(4-6-12)14(15)9-13(10-14)7-2-8-13/h3-6H,2,7-10,15H2,1H3

InChI-Schlüssel

FPEDEWMUFXNRGO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2(CC3(C2)CCC3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.